N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide
Description
N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as a tyrosine kinase inhibitor, which makes it valuable in the treatment of various cancers.
Properties
IUPAC Name |
N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-16-15-17(7-8-20(16)28-13-11-27(2)12-14-28)24-22(29)10-9-21-25-19-6-4-3-5-18(19)23(30)26-21/h3-8,15H,9-14H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFWQCAERXLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves coupling the substituted quinazolinone with the appropriate amine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Piperazine in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the piperazine ring has been modified.
Scientific Research Applications
N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes.
Medicine: Primarily used as a tyrosine kinase inhibitor in cancer therapy.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in cancer therapy.
Dasatinib: A more potent inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile.
Uniqueness
N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces off-target effects and improves its therapeutic index compared to other inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
